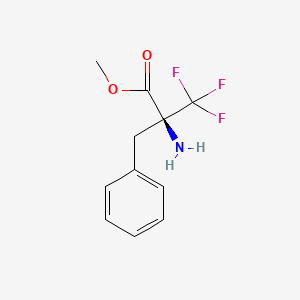![molecular formula C14H7F5O2 B6342501 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 1262415-04-2](/img/structure/B6342501.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde is a versatile chemical compound used in various scientific research fields. It is known for its complex properties, making it suitable for applications in drug development, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly in the design of pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
作用机制
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The compound’s trifluoromethyl and difluorophenoxy groups contribute to its unique reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 2,6-Difluoro-4-(trifluoromethyl)aniline
- 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Comparison: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to its combination of trifluoromethyl and difluorophenoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions in biological systems, enhancing its potential in drug development and other scientific research fields .
属性
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-10-5-9(14(17,18)19)6-11(16)13(10)21-12-4-2-1-3-8(12)7-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBIVDBKCTZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


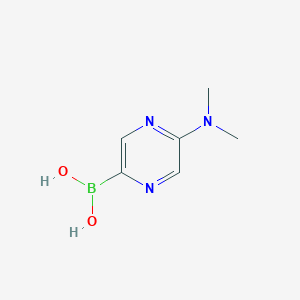

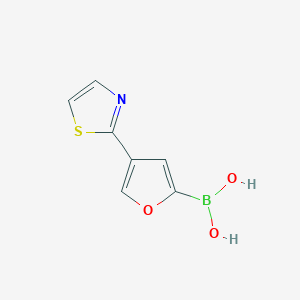

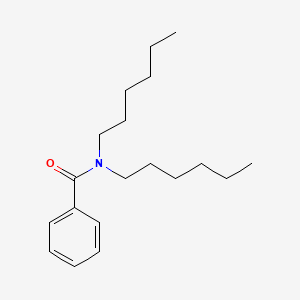

![4-[(2E)-3-carboxyprop-2-enamido]benzoic acid](/img/structure/B6342494.png)
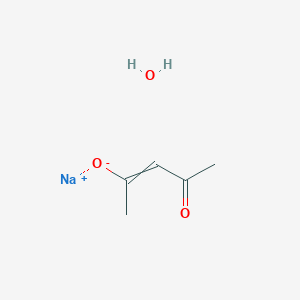
![2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole](/img/structure/B6342503.png)

